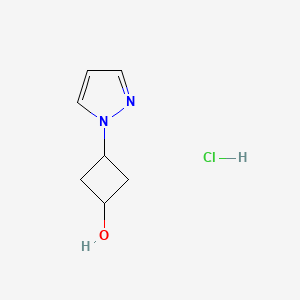

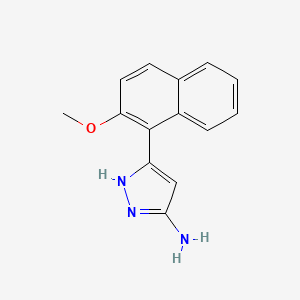

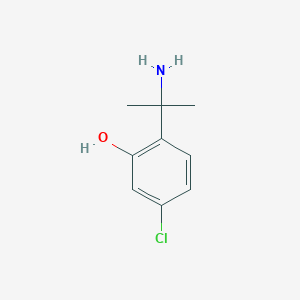

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selective Synthesis of Pyrazolo[1,2-a]pyrazolones and 2-Acylindoles

The study presented in the first paper explores the synthesis of pyrazolo[1,2-a]pyrazolones and 2-acylindoles through a Rh(III)-catalyzed annulation process. This process involves the use of 1-phenylpyrazolidinones with alkynyl cyclobutanols, leveraging -NH and -OH as directing groups. The reaction conditions are tuned to selectively achieve different annulation reactions, which could have broad applications due to the simplicity of procedures, accessibility of substrates, and high regio/chemoselectivity .

Synthesis and Characterization of Pyrazole Derivatives

The second paper discusses the synthesis of a novel pyrazole derivative, characterized by various spectroscopic techniques and X-ray crystallography. The compound exhibits a twisted conformation between the pyrazole and thiophene rings and forms a three-dimensional supramolecular self-assembly. The study also includes Hirshfeld surface analysis, thermal analysis, and DFT calculations to understand the molecular geometry and electronic structure. The nonlinear optical properties of the compound are also discussed, providing insights into the electrophilic and nucleophilic regions of the molecular surface .

Antimicrobial Pyrazole Synthesis and Structure

In the third paper, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is described. The synthesis involves a condensation/cyclisation reaction and the structure is confirmed through spectral and X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system and could have implications for antimicrobial studies .

Isomerization Energies Analysis

The fourth paper provides an analysis of isomerization energies for various diazacyclobutadiene and pyrazole compounds. The study uses a Morokuma-like energy decomposition analysis and a turn-upside-down approach to understand the stability of 1,3-isomers over 1,2-isomers. The findings suggest that the stability is due to more favorable σ-orbital interactions rather than lower Pauli repulsions .

Synthesis and Structure of Pyrazolo[3,4-b]pyridin-3-ol Derivatives

Finally, the fifth paper reports on the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds. These compounds are synthesized through a cyclization reaction and exist as the 3-hydroxy tautomer. The structure of one of the resulting compounds is examined in detail using X-ray diffraction, which could be relevant for further chemical studies and applications .

Propiedades

IUPAC Name |

3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSATOKKLJCGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)

![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)

![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)